Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-
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Overview
Description
Glucoerysolin is a sulfone. It derives from a butylglucosinolate.
Scientific Research Applications
Enzymatic Carbohydrate Processing
- Anomeric Sulfonates, Sulfenamides, and Sulfonamides : New 1-thio-D-glucopyranose derivatives, including 1-C-sulfonic acids, sulfonate esters, sulfinate esters, S-glycosyl sulfenamides, sulfinamide, and sulfonamides, exhibit resistance or inhibition to enzymatic carbohydrate processing. These compounds are promising for enzyme inhibition studies, mechanism understanding, and functional analysis (Knapp, Darout, & Amorelli, 2006).
Structural Chemistry
- Thiolevoglucosan and Corresponding Sulfoxides and Sulfone : Structural studies on 1-thio-β-D-glucopyranose derivatives, including sulfoxides and sulfone synthesis, contribute to understanding magnetic anisotropy of sulfinyl and sulfonyl groups (Buděšínský et al., 2006).
Synthesis of Plant Secondary Metabolites
- Synthesis of ω-Methylsulfanylalkyl Glucosinolates : A pathway to synthesize ω-methylsulfanylalkyl glucosinolates involves coupling reactions with 1-thio-beta-d-glucopyranose. These metabolites are significant in plant biology studies (Mavratzotis et al., 2018).
Conformations of Sulfated Derivatives
- Sulfated 1,6-Anhydro-β-D-Glucopyranosyl Derivatives : Syntheses of these derivatives reveal unusual nonchair conformations, aiding in the understanding of carbohydrate chemistry and potential bioactivity (Wessel, 1992).
Crystal Structure Analysis
- Crystal Structures of Glycosaminoglycan-Related Monosaccharides : Studies on the crystal structures of sulfated glucopyranose derivatives enrich our understanding of their solid-state conformations and interactions (Ojala et al., 1995).
Enzyme Inhibition Potential
- Potential Glucosidase Inhibitors : Synthesis of thio analogues of glucopyranosides for evaluation as potential glucosidase inhibitors adds to the arsenal of tools for studying enzyme function and inhibition (Andrews & Pinto, 1995).
properties
Molecular Formula |
C12H22NO11S3- |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO11S3/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22)/p-1/b13-8+/t7-,9-,10+,11-,12+/m1/s1 |
InChI Key |
WJMGSLJQEIYHOF-KALKGZTMSA-M |
Isomeric SMILES |
CS(=O)(=O)CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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